Chromium(III) phosphate tetrahydrate
Description
Contextualization within Inorganic Phosphate (B84403) Chemistry and Transition Metal Coordination Compounds
The chemistry of Chromium(III) phosphate tetrahydrate is rooted in two fundamental areas of inorganic chemistry: transition metal coordination chemistry and the behavior of inorganic phosphates.
Transition metal phosphates are a class of compounds where a phosphate group (PO₄³⁻) or its protonated forms act as a ligand, binding to a metal center. wikipedia.org The phosphate ligand is versatile, capable of binding to metal ions through one, two, or three of its oxygen atoms, acting as a monodentate, bidentate, or tridentate ligand, respectively. wikipedia.org It can also bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional extended structures known as coordination polymers. wikipedia.orgacs.org
Chromium, in its +3 oxidation state (Cr³⁺), is a classic example of a transition metal ion that forms stable coordination complexes. chromiumfx.com These complexes are typically octahedral and are known for their distinct colors and relatively slow ligand exchange rates. The combination of the Cr³⁺ ion with the phosphate ligand results in a stable, often polymeric, structure. chromiumfx.comwikipedia.org
Research Landscape and Significance of Hydrated Chromium(III) Orthophosphates
Chromium(III) phosphate exists in several hydrated forms, most notably as an anhydrous compound (CrPO₄), a tetrahydrate (CrPO₄·4H₂O), and a hexahydrate (CrPO₄·6H₂O). wikipedia.orgfuncmater.com Each of these hydrates possesses distinct colors and properties; for instance, the anhydrous form is green, while the hydrated forms are typically violet or purple. wikipedia.orgchromiumfx.com
The significance of these hydrated compounds lies in their practical applications and the scientific questions they pose. They are primarily researched for their use as:
Anti-corrosive pigments: Paints and coatings containing chromium(III) phosphate provide corrosion resistance for various metals and their alloys, including zinc and aluminum. samaterials.comwikipedia.orgsamaterials.com An aqueous acidic solution of the compound can be applied to a metal substrate to form a protective film. samaterials.comsamaterials.com
Catalysts: Chromium phosphates, often in combination with other elements like aluminum, are used as catalysts in the chemical industry. samaterials.comsamaterials.com A key application is in the alkylation of aromatic hydrocarbons, an important step in the manufacturing of intermediates for synthetic fibers. samaterials.comsamaterials.com
Advanced Materials: Research has explored the use of chromium phosphate-silicate laminates in structures designed to dampen vibration and noise in motors. samaterials.comfuncmater.com
Scope and Objectives for Advanced Academic Inquiry into the Tetrahydrate Form
While this compound has established applications, advanced academic inquiry continues to explore its potential. Key objectives for future research include:
Advanced Structural Elucidation: Detailed characterization of the precise crystal structure and the coordination environment of the chromium ion and water molecules is crucial for a deeper understanding of its properties.
Synthesis of Novel Morphologies: Developing new synthesis methods, such as solid-state reactions or sol-gel processes, to create mesoporous or nanostructured forms of chromium phosphate is an active area of research. scilit.com These high-surface-area materials could exhibit enhanced catalytic activity. scilit.com
Mechanism of Action: Further investigation into the mechanisms behind its anti-corrosive and catalytic properties will enable the design of more efficient and durable materials.
Environmental and Biomedical Exploration: Given the low toxicity of the Cr(III) state compared to the carcinogenic Cr(VI) state, researchers are exploring chromium(III) phosphate for potential environmental applications, such as catalyzing ion exchange for the removal of heavy metals, and for biomedical uses. wikipedia.orgchromiumfx.com
Future work aims to refine synthesis techniques to produce materials with tailored properties for specific, high-performance applications. google.com
Data Tables
Table 1: General Properties of this compound This table summarizes the key physical and chemical identifiers for the compound.
| Property | Value | Source(s) |
| Chemical Formula | CrPO₄·4H₂O | nih.gov, samaterials.com |
| Molecular Weight | 219.03 g/mol | nih.gov, samaterials.com |
| Appearance | Violet powder | samaterials.com |
| CAS Number | 10101-59-4 | nih.gov, funcmater.com |
| Density | 2.12 g/cm³ | samaterials.com |
| Solubility in Water | Insoluble | chromiumfx.com, samaterials.com |
| Melting Point | 120-140°C | samaterials.com |
Table 2: Comparison of Common Chromium(III) Phosphate Hydrates This table highlights the differences between the common hydrated forms of chromium(III) phosphate.
| Compound Name | Formula | Molar Mass ( g/mol ) | Color |
| Anhydrous Chromium(III) Phosphate | CrPO₄ | 146.97 | Green |
| This compound | CrPO₄·4H₂O | 219.03 | Violet |
| Chromium(III) Phosphate Hexahydrate | CrPO₄·6H₂O | 255.06 | Violet |
(Data sourced from wikipedia.org, nih.gov, funcmater.com)
Properties
IUPAC Name |
chromium(3+);phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZHAJJRIRDSTG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH8O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703782 | |
| Record name | Chromium(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-59-4 | |
| Record name | Chromium(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Crystallization Pathways of Chromium Iii Phosphate Tetrahydrate
Wet Chemical Precipitation Techniques
Wet chemical precipitation is a prevalent method for synthesizing chromium(III) phosphate (B84403) tetrahydrate. This approach involves the reaction of soluble chromium(III) salts with phosphate-containing solutions under controlled conditions to induce the precipitation of the desired hydrated phosphate.
The pH of the reaction medium is a critical parameter in the precipitation of chromium(III) phosphate tetrahydrate. It dictates the speciation of both chromium and phosphate ions in the solution, thereby influencing the nucleation and growth of the precipitate. Generally, the precipitation is carried out in acidic to neutral conditions to favor the formation of the phosphate over chromium hydroxide. The temperature also plays a significant role; it can affect the solubility of the product and the kinetics of the precipitation process. While a broad range of temperatures can be utilized, precise control is necessary to obtain the desired tetrahydrate phase and to control the particle size and morphology. nih.govresearchgate.net Studies on similar metal phosphate systems have shown that increasing the temperature can alter the crystalline phase and degree of hydration of the final product. nih.gov
Table 1: Influence of pH and Temperature on Metal Phosphate Precipitation
| Parameter | Effect | General Observation |
| pH | Influences the ionic species in solution and the solubility of the product. | Lower pH can favor the formation of acidic phosphate precursors, while higher pH can lead to the co-precipitation of metal hydroxides. |
| Temperature | Affects reaction kinetics, solubility of the precipitate, and the degree of hydration. | Higher temperatures can lead to the formation of less hydrated or anhydrous phases and can influence crystal growth and morphology. nih.gov |
This table provides a generalized overview based on principles of inorganic precipitation reactions.
The choice of chromium and phosphate precursors is fundamental to the successful synthesis of this compound. Common chromium precursors include soluble salts such as chromium(III) nitrate (Cr(NO₃)₃) and chromium(III) chloride (CrCl₃). For the phosphate source, phosphoric acid (H₃PO₄) or soluble phosphate salts like diammonium phosphate ((NH₄)₂HPO₄) and sodium phosphate (Na₃PO₄) are frequently employed. wikipedia.org
A typical synthesis involves the reaction of aqueous solutions of chromium nitrate and diammonium phosphate. wikipedia.org The reaction stoichiometry is carefully controlled to ensure the complete precipitation of chromium(III) phosphate. The resulting precipitate is then washed to remove byproducts and dried under controlled conditions to yield the tetrahydrate.
Table 2: Common Precursors for the Synthesis of this compound
| Precursor Type | Examples | Role in Synthesis |
| Chromium(III) Source | Chromium(III) nitrate (Cr(NO₃)₃), Chromium(III) chloride (CrCl₃) | Provides the Cr³⁺ ions for the formation of the phosphate salt. |
| Phosphate Source | Phosphoric acid (H₃PO₄), Diammonium phosphate ((NH₄)₂HPO₄), Sodium phosphate (Na₃PO₄) | Provides the PO₄³⁻ ions necessary for precipitation. |
Microwave-assisted synthesis is a modern technique that can significantly accelerate the formation of inorganic materials, including hydrated phosphates. nih.govjournalssystem.com This method utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, leading to shorter reaction times and often producing materials with unique properties, such as smaller particle sizes and narrower size distributions. mdpi.com
While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles have been applied to other metal phosphates. nih.govjournalssystem.com The process typically involves the same precursors as in conventional wet chemical precipitation, but the reaction is carried out in a microwave reactor. The rapid heating can influence the crystallization process, potentially leading to the formation of different hydrated phases or amorphous products depending on the reaction conditions. The key parameters to control in this method are the microwave power, temperature, and reaction time. nih.govicm.edu.pl
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In a typical hydrothermal synthesis of a metal phosphate, aqueous solutions of the metal salt and phosphate source are sealed in an autoclave and heated. The high temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the product. This method can yield well-defined crystals and can be used to control the phase and morphology of the final product.
While detailed procedures for the specific synthesis of this compound via these routes are not widely available, the general approach is applicable. A solvothermal route, which uses a non-aqueous solvent, could also be employed to influence the properties of the resulting chromium phosphate.
Solid-State Reaction Precursors and Pathways to Related Phases
Solid-state reactions typically involve the heating of solid precursors at high temperatures to induce a chemical reaction. This method is generally used for the synthesis of anhydrous materials. For instance, anhydrous chromium(III) phosphate can be prepared by grinding and heating a mixture of chromium(III) oxide (Cr₂O₃) and ammonium (B1175870) hydrogen phosphate ((NH₄)₂HPO₄). wikipedia.org
In many precipitation reactions involving chromium(III) in aqueous solutions, the formation of chromium(III) hydroxide (Cr(OH)₃) can occur as an intermediate or a competing product, particularly at higher pH values. srce.hr The gelatinous chromium hydroxide can be precipitated first and then reacted with phosphoric acid or a phosphate salt to form chromium(III) phosphate. This two-step process allows for better control over the final product's composition. The freshly precipitated, amorphous chromium hydroxide is highly reactive and serves as a direct source of chromium for the subsequent phosphating step. Controlling the pH is crucial to manage the formation and reactivity of this hydroxide intermediate. srce.hrresearchgate.net
Relationships with Anhydrous Chromium(III) Phosphate Formation
The formation of this compound is intrinsically linked to the production of anhydrous chromium(III) phosphate (CrPO₄), primarily through processes of thermal dehydration. The tetrahydrate, along with other hydrated forms such as the hexahydrate (CrPO₄·6H₂O), serves as a precursor to the anhydrous compound. The conversion pathway involves the controlled removal of water molecules from the crystal lattice of the hydrated salt by heating.
The complete dehydration of hydrated chromium phosphates to their anhydrous state typically occurs over a range of temperatures. For instance, the thermal dehydration of a related chromium diphosphate hydrate, Cr₄(P₂O₇)₃·28H₂O, proceeds to completion between 90°C and 450°C, resulting in the anhydrous form Cr₄(P₂O₇)₃ biointerfaceresearch.com. While specific data for the tetrahydrate is less detailed in the provided results, the principle remains the same: thermal energy is required to overcome the forces binding the water molecules within the crystal structure.
This dehydration pathway contrasts with the direct synthesis of anhydrous chromium(III) phosphate, which is typically achieved through solid-state reactions at significantly higher temperatures. One such method involves grinding a mixture of chromium(III) oxide (Cr₂O₃) and ammonium hydrogen phosphate ((NH₄)₂HPO₄) and subjecting it to a prolonged, sequential heating process. This process starts at 400°C to remove ammonia and water, followed by heating at temperatures incrementally rising to 850°C. wikipedia.org This high-temperature synthesis yields the anhydrous green form of CrPO₄ directly. wikipedia.orgfuncmater.com
Furthermore, the anhydrous CrPO₄ can exist in different crystalline forms (isomorphs). The β-isoform (β-CrPO₄) is known to convert to the α-isoform (α-CrPO₄) at temperatures exceeding 1175°C, indicating the high thermal stability of the anhydrous compound once formed. wikipedia.org Therefore, this compound is a lower-temperature precursor that, upon heating, loses its water of hydration to form the stable, anhydrous chromium(III) phosphate.
Influence of Synthesis Parameters on Phase Purity, Stoichiometry, and Crystalline Morphology
The synthesis of this compound results in products whose characteristics are highly dependent on the conditions of the reaction. Key parameters such as temperature, pH, and reactant stoichiometry critically influence the phase purity, elemental composition, and the size and shape of the resulting crystals.
Influence of Temperature
Temperature plays a crucial role in the kinetics of crystallization and the final morphology of the phosphate product. For phosphate conversion coatings, which share formation principles with precipitation synthesis, temperature significantly affects crystal growth. mdpi.commdpi.com An increase in temperature generally accelerates the reaction kinetics, leading to an enhanced deposition rate and potentially larger, coarser crystals. mdpi.commdpi.com However, excessively high temperatures can lead to the rapid formation of insoluble phosphates, which may result in incomplete surface coverage or the formation of thick, non-uniform layers. mdpi.com
In the context of chromium phosphate synthesis, calcination temperature determines the final crystalline phase. Catalysts prepared via precipitation are often amorphous at calcination temperatures below 1073 K (800°C). Crystalline β-CrPO₄ is typically formed only at higher temperatures, around 1273 K (1000°C). researchgate.net The transition from a hydrated precursor to a final crystalline phase is therefore highly temperature-dependent.
Interactive Data Table: Effect of Temperature on Phosphate Synthesis
| Parameter | Effect of Increasing Temperature | Research Finding |
| Crystal Size | Tends to increase; can become coarse at very high temperatures. mdpi.com | At 55°C, larger phosphate crystals were observed compared to 45°C in a phosphating process. mdpi.com For magnesium phosphate coatings, grain size and crystallinity increase as temperature rises from 25°C to 80°C. mdpi.com |
| Reaction Rate | Increases reaction kinetics and deposition rate. mdpi.commdpi.com | Elevated temperatures accelerate hydrolysis and crystallization reactions, increasing the rate of coating formation. mdpi.com |
| Phase Formation | Higher temperatures favor the formation of crystalline anhydrous phases over amorphous or hydrated phases. | Chromium phosphate catalysts remained amorphous below 1073 K, while the crystalline β-CrPO₄ structure was formed at 1273 K. researchgate.net |
| Coating/Layer Quality | Can be detrimental if too high, leading to thick, coarse layers and insufficient coverage. mdpi.com | High temperatures can cause a high conversion of soluble phosphates to insoluble forms, detrimentally affecting the coating. mdpi.com |
Influence of pH
The pH of the synthesis solution is a critical factor that dictates the species of chromium(III) present and, consequently, the structure and composition of the final product. In aqueous solutions, the chromium(III) ion exists in different hydrolyzed forms depending on the pH. At a pH below 4.0, the dominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases into the 4.0-7.0 range, hydroxylated species such as [Cr(OH)]²⁺ and [Cr(OH)₂]⁺ begin to form. researchgate.net
The nature of these precursor ions in the solution directly impacts the nucleation and growth of the solid phosphate phase. The selective adsorption and reaction of these different chromium species with phosphate ions will influence the stoichiometry and morphology of the precipitate. For instance, in the synthesis of other phosphate materials like tricalcium phosphate, increasing the pH from 7 to 9 resulted in a decrease in the quality of the crystalline structure and an increase in particle size. This highlights the sensitivity of the crystallization process to the pH environment, which controls the availability and reactivity of the constituent ions.
Interactive Data Table: Effect of pH on Chromium(III) Species and Phosphate Synthesis
| pH Range | Dominant Cr(III) Species in Solution | Implication for Synthesis |
| < 4.0 | [Cr(H₂O)₆]³⁺ researchgate.net | The fully hydrated cation is the primary reactant available for precipitation with phosphate ions. |
| 4.0 - 7.0 | [Cr(OH)]²⁺, [Cr(OH)₂]⁺ researchgate.net | Hydrolyzed chromium species are present, which can alter the reaction pathway and the structure of the resulting solid. |
| > 7.0 | Cr(OH)₃ (precipitate) researchgate.net | Formation of chromium(III) hydroxide precipitate can compete with phosphate precipitation, affecting phase purity. |
Influence of Stoichiometry
The molar ratio of the reactants, specifically the phosphate to chromium (P/Cr) ratio, is another key parameter that governs the formation of specific phases and structures. Research on the synthesis of mesoporous chromium phosphates has shown that a well-ordered porous structure can only be achieved when the P/Cr atomic ratio is equal to or greater than 1.8. researchgate.net A study found that the most highly ordered pore structure, with a high specific surface area, was obtained at a P/Cr ratio of 2.0. researchgate.net This demonstrates that an excess of the phosphate precursor is necessary to direct the formation of this specific morphology. Controlling the stoichiometry is therefore essential for achieving phase-pure materials with desired structural properties like high surface area, which is critical for applications in catalysis. researchgate.net
Crystallographic and Supramolecular Architecture of Chromium Iii Phosphate Tetrahydrate
Crystal System and Space Group Determination
While detailed crystallographic data for chromium(III) phosphate (B84403) tetrahydrate (CrPO₄·4H₂O) is not extensively detailed in the provided research, the structural analysis of its closely related anhydrous polymorphs, α-CrPO₄ and β-CrPO₄, offers significant insight. Both anhydrous forms crystallize in the orthorhombic system. The low-temperature β-CrPO₄ phase belongs to the Cmcm space group. wikipedia.orgjnanoworld.com Upon heating to temperatures above 1175 °C, it transforms into the high-temperature α-CrPO₄ phase, which has the Imma space group. wikipedia.orgjnanoworld.com
Interactive Table: Crystallographic Data of Anhydrous CrPO₄ Polymorphs
| Property | β-CrPO₄ | α-CrPO₄ |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Cmcm | Imma |
| a (Å) | 5.165 | 10.380 |
| b (Å) | 7.750 | 12.845 |
| c (Å) | 6.131 | 6.278 |
Data sourced from multiple scientific reports. wikipedia.orgjnanoworld.com
Coordination Environment of Chromium(III) and Phosphate Centers
The local coordination environments of the chromium and phosphate ions are defining features of the compound's structure.
Across its various forms, the chromium(III) ion consistently exhibits a preference for an octahedral coordination geometry, being surrounded by six oxygen atoms (CrO₆). wikipedia.orgjnanoworld.comwikipedia.org This is a dominant feature for Cr(III) complexes. researchgate.net In the anhydrous structures, these oxygen atoms are provided by the phosphate groups. wikipedia.orgjnanoworld.com For the hydrated forms, it is expected that some of these coordination sites are occupied by water molecules, a common feature in hydrated metal salts. wikipedia.org For instance, in related complexes, Cr(III) can be coordinated by both water molecules and other ligands. researchgate.net
The phosphate group (PO₄) maintains a tetrahedral geometry in these compounds. wikipedia.orgjnanoworld.com Each phosphorus atom is covalently bonded to four oxygen atoms. These PO₄ tetrahedra act as linking units, connecting the CrO₆ octahedra to form the extended crystal lattice. wikipedia.orgjnanoworld.com
Polymorphism and Isomorphic Relationships with Other Hydration States (e.g., hexahydrate) and Anhydrous Forms (e.g., α-CrPO₄, β-CrPO₄)
Chromium(III) phosphate demonstrates polymorphism through its different hydrated and anhydrous states. wikipedia.orgwikiwand.comnih.gov The anhydrous forms, α-CrPO₄ and β-CrPO₄, are structurally distinct, with the β-form being the low-temperature phase and the α-form being the high-temperature phase. jnanoworld.com The conversion from β to α occurs at high temperatures, indicating a significant structural rearrangement. wikipedia.org
The hydrated forms, such as the violet hexahydrate (CrPO₄·6H₂O) and the tetrahydrate, differ in the number of water molecules within their crystal lattices. wikipedia.orgnih.govnih.gov This variation in water content leads to different crystal structures and physical properties. The anhydrous form is green, while the hexahydrate is violet, highlighting the influence of the coordination environment, including water ligands, on the electronic properties of the Cr(III) ion. wikipedia.org The existence of multiple hydration states (dihydrate, trihydrate, pentahydrate, etc.) is also noted in chemical databases, suggesting a complex relationship between structure and hydration level. nih.gov
Interactive Table: Comparison of Chromium(III) Phosphate Forms
| Compound | Formula | Color | Key Structural Feature |
|---|---|---|---|
| Chromium(III) phosphate tetrahydrate | CrPO₄·4H₂O | - | Contains four lattice water molecules. nih.gov |
| Chromium(III) phosphate hexahydrate | CrPO₄·6H₂O | Violet | Contains six lattice water molecules. wikipedia.org |
| α-Chromium(III) phosphate | α-CrPO₄ | Dark Blue | Orthorhombic (Imma), 3D network of linked polyhedra. jnanoworld.com |
Studies on Crystallite Growth, Size, and Anisotropic Morphology
The controlled synthesis of crystalline materials, with specific attention to crystallite size, distribution, and morphological attributes, is a cornerstone of modern materials science. These parameters are intrinsically linked to the material's physical and chemical properties, influencing everything from catalytic activity and bioavailability to optical and magnetic behavior. In the context of this compound (CrPO₄·4H₂O), understanding the nuances of its crystallite growth is pivotal for optimizing its performance in various applications.
Research into the crystallization of inorganic compounds has established that the final crystal habit is a culmination of both internal factors, such as the inherent crystal structure and bonding, and external factors related to the synthesis environment. The anisotropic nature of a crystal's internal structure often predisposes it to grow at different rates along different crystallographic axes, leading to a variety of morphologies beyond simple isotropic spheres.
While specific, in-depth research focusing exclusively on the crystallite growth, size, and anisotropic morphology of this compound is not extensively detailed in publicly available literature, general principles of crystallization and findings for related phosphate compounds can provide significant insights. The formation of textured films of chromium phosphate, for instance, strongly suggests a propensity for anisotropic growth, where crystallites orient themselves in a preferred direction to form a cohesive, ordered layer. This phenomenon is often driven by the substrate or by gradients in reactant concentrations at the interface of the reaction medium.
The synthesis conditions play a critical role in directing the nucleation and subsequent growth of crystals. Factors such as temperature, pH, reactant concentrations, and the presence of additives or structure-directing agents can be manipulated to control the size and shape of the resulting crystallites. For example, in hydrothermal synthesis, a common method for producing crystalline phosphates, the temperature and pressure can significantly influence the solubility of the reactants and the kinetics of the crystallization process.
The following table outlines key parameters known to influence the crystallite growth and morphology of inorganic compounds, which are applicable to the synthesis of this compound.
| Parameter | Effect on Crystallite Growth and Morphology |
| Temperature | Affects nucleation and growth rates. Higher temperatures can lead to larger, more well-defined crystals, but can also increase the rate of secondary nucleation, leading to a broader size distribution. |
| pH of Solution | Influences the speciation of phosphate ions and the hydrolysis of chromium(III) ions, thereby affecting the supersaturation of the solution and the kinetics of crystal growth. |
| Reactant Concentration | Higher supersaturation levels generally lead to faster nucleation and the formation of smaller crystallites. Lower supersaturation favors slower growth on existing nuclei, resulting in larger crystals. |
| Additives/Surfactants | Can selectively adsorb to specific crystal faces, inhibiting growth along those directions and promoting growth on others, leading to anisotropic morphologies such as rods, plates, or wires. |
| Stirring/Agitation | Affects the mass transport of reactants to the crystal surfaces and can influence the rate of nucleation and the final crystal size distribution. |
| Solvent System | The polarity and viscosity of the solvent can impact reactant solubility and diffusion rates, thereby influencing crystallization kinetics and morphology. |
Detailed experimental studies employing techniques such as Scanning Electron Microscopy (SEM) for morphological analysis and X-ray Diffraction (XRD) for determining crystallite size and phase purity would be necessary to fully elucidate the specific growth habits of this compound under various synthesis regimes. Such studies would enable the construction of a comprehensive picture of its crystallization behavior, paving the way for the rational design of CrPO₄·4H₂O materials with tailored properties.
Advanced Spectroscopic and Spectrometric Characterization of Chromium Iii Phosphate Tetrahydrate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of chromium(III) phosphate (B84403) tetrahydrate. It allows for the identification of functional groups and provides information on bond strengths and the local symmetry of molecular units.
The vibrational spectra of chromium(III) phosphates are characterized by distinct bands corresponding to the phosphate (PO₄³⁻) anion and the chromium-oxygen (Cr-O) bonds. researchgate.net The internal modes of the tetrahedral PO₄³⁻ anion are the most prominent features. In an ideal tetrahedral symmetry (Td), these modes are the symmetric stretching (ν1), doubly degenerate bending (ν2), triply degenerate antisymmetric stretching (ν3), and triply degenerate bending (ν4).
In the solid state, the local site symmetry is often lower than Td, leading to the splitting of degenerate modes and the appearance of otherwise silent modes in the IR or Raman spectra. Research on various chromium(III) phosphate compounds reveals two principal regions in the IR spectrum. researchgate.netzut.edu.pl The first, located approximately between 700 and 1400 cm⁻¹, is dominated by the P-O stretching vibrations. researchgate.netzut.edu.pl The second region, from about 300 to 700 cm⁻¹, corresponds to the O-P-O bending vibrations and the vibrations of the Cr-O bonds within the CrO₆ octahedra. researchgate.netzut.edu.pl
For example, in β-CrPO₄, asymmetric stretching vibrations of the P-O bonds are observed around 1084, 1004, and 976 cm⁻¹. researchgate.net The bending and Cr-O vibrations in related chromium phosphates appear in the lower frequency range, such as at 716, 652, 592, and 556 cm⁻¹ for β-CrPO₄. researchgate.net
Table 1: Characteristic Vibrational Frequencies in Chromium(III) Phosphate Compounds
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Compound Context | Reference |
| P-O Stretching | 700 - 1400 | General Cr(III) Phosphates | researchgate.netzut.edu.pl |
| O-P-O Bending & Cr-O Vibrations | 300 - 700 | General Cr(III) Phosphates | researchgate.netzut.edu.pl |
| P-O Asymmetric Stretching | 976 - 1084 | β-CrPO₄ | researchgate.net |
| O-P-O Bending & Cr-O Vibrations | 556 - 716 | β-CrPO₄ | researchgate.net |
The presence of four water molecules in the structure of chromium(III) phosphate tetrahydrate introduces distinct spectroscopic features, primarily related to O-H vibrations. These signatures are crucial for understanding the role of water in the crystal lattice and its interactions with the phosphate and chromium ions.
The vibrational spectra of hydrated phosphate minerals typically exhibit bands in the 2600–3800 cm⁻¹ region, which are assigned to the stretching vibrations of water molecules and hydroxyl groups. nih.govnih.gov The precise position and shape of these bands are sensitive to the strength of hydrogen bonding. nih.gov For instance, studies on hydrated phosphate anions show that hydrogen bonds between water and phosphate groups can be stronger than those in bulk water. researchgate.net This increased bond strength would typically shift the O-H stretching bands to lower frequencies.
Additionally, the H-O-H bending vibration of the water molecules is expected to appear around 1600-1640 cm⁻¹. The interaction of water molecules with the Cr³⁺ cation and the PO₄³⁻ anion can influence the frequencies of the phosphate group's internal modes due to changes in local symmetry and hydrogen bonding. nih.gov Femtosecond 2D-IR spectroscopy on various phosphate anions in aqueous solutions has demonstrated that as the number of protonated OH groups on the phosphate decreases, the surrounding hydration shell becomes more ordered and rigid. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is an indispensable technique for studying paramagnetic species like the Cr(III) ion. It provides direct information about the electronic structure, local environment, and magnetic interactions of the unpaired electrons.
The Cr³⁺ ion has a d³ electron configuration, which typically results in a ⁴A ground state in an octahedral coordination environment. dtic.mil EPR studies on chromium(III) phosphate compounds confirm the presence of Cr³⁺ ions. researchgate.netzut.edu.pl The EPR spectra often show a characteristic resonance signal with a spectroscopic splitting factor (g-value) near 1.97. researchgate.netzut.edu.pl This signal is commonly ascribed to Cr³⁺-Cr³⁺ exchange-coupled pairs or more complex magnetic clusters rather than isolated Cr³⁺ ions. zut.edu.plzut.edu.pl The exact g-values and the presence of fine structure in the EPR spectrum are highly sensitive to the local site symmetry of the Cr³⁺ ion. rsc.org Distortions from perfect octahedral symmetry, which are common in crystal structures, can lead to zero-field splitting (ZFS), which significantly affects the appearance of the EPR spectrum. nationalmaglab.org
A key finding from EPR investigations of various chromium(III) phosphate compounds is that the Cr³⁺ ions are not magnetically isolated. researchgate.netzut.edu.pl Instead, they form antiferromagnetically exchange-coupled pairs or larger clusters. researchgate.netzut.edu.plzut.edu.pl This coupling means that the magnetic moments of adjacent Cr³⁺ ions tend to align in an anti-parallel fashion at low temperatures. wikipedia.org
The strength of this antiferromagnetic interaction is highly dependent on the specific crystal structure and the nature of the bridging ligands that mediate the interaction. researchgate.netzut.edu.pl In these phosphate compounds, the PO₄ tetrahedra are believed to act as mediators in a superexchange mechanism, where the magnetic interaction is transmitted through the non-magnetic phosphate groups. researchgate.netzut.edu.pl The temperature dependence of the EPR signal intensity can be used to probe these magnetic interactions. For instance, in some chromium phosphates, the signal intensity follows the Curie-Weiss law with a small negative Weiss temperature (θ), which is indicative of weak antiferromagnetic interactions between the chromium ions. zut.edu.pl Neutron diffraction studies on related β-CrPO₄ have confirmed that it is antiferromagnetically coupled. wikipedia.org
X-ray Diffraction (XRD) Techniques
X-ray diffraction is the definitive method for determining the crystal structure of solid materials. While detailed single-crystal XRD data specifically for this compound is not widely published in the available literature, analysis of related anhydrous and hydrated chromium phosphates provides significant insight into the expected structural motifs.
Phase Identification and Quantitative Analysis by Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a primary and indispensable tool for the phase identification of crystalline materials like this compound. Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that specific phase. youtube.comtricliniclabs.com By comparing the experimental PXRD pattern of a synthesized sample to reference patterns from databases such as the International Centre for Diffraction Data (ICDD), one can unequivocally identify the presence of the this compound phase. youtube.com The comparison involves matching the peak positions (related to the d-spacings of the crystal lattice) and the relative intensities of the diffraction peaks. youtube.com
Beyond simple identification, PXRD is also a powerful technique for quantitative phase analysis. When a sample contains a mixture of different crystalline phases, the relative amounts of each phase can be determined from the diffraction data. tricliniclabs.com Methods like the Rietveld refinement analyze the entire diffraction pattern, not just individual peaks. This approach models the crystal structures of all phases present and refines various parameters—such as lattice parameters, atomic positions, and scale factors—to achieve the best possible fit to the experimental data. researchgate.net The scale factor for each phase is directly proportional to its weight fraction in the mixture, allowing for precise quantification. This would be critical in assessing the purity of a this compound sample, for instance, by quantifying any anhydrous CrPO₄ or other hydrated phases present.
Unit Cell Parameter Refinement and Structural Elucidation through Single Crystal and Powder Diffraction
While PXRD is excellent for phase identification of known materials, a full structural elucidation often requires single-crystal X-ray diffraction or advanced analysis of high-resolution powder data. Single-crystal XRD provides the most definitive data for determining the crystal structure, including the precise arrangement of atoms within the unit cell, bond lengths, and bond angles. From a single crystal, one can determine the unit cell dimensions (a, b, c) and angles (α, β, γ), as well as the space group. researchgate.net
In cases where suitable single crystals are not available, high-resolution powder diffraction data can be used for structural elucidation and refinement. The first step involves indexing the powder pattern to determine the unit cell parameters. researchgate.net Following this, Rietveld refinement can be employed to refine the crystal structure model against the powder data. researchgate.net
For the related anhydrous compound, Chromium(III) phosphate (CrPO₄), two polymorphs have been identified, and their structures were determined using diffraction techniques. wikipedia.org The β-isoform is orthorhombic with space group Cmcm, while the α-isoform, stable above 1175 °C, is also orthorhombic but with the Imma space group. wikipedia.org The structural analysis revealed that the β-form consists of infinite chains of edge-sharing CrO₆ octahedra linked by PO₄ tetrahedra. wikipedia.org A similar methodological approach would be applied to determine the precise crystal structure of this compound, defining the coordination environment of the chromium ion and the roles and positions of the four water molecules within the crystal lattice.
Table 1: Crystal Structure Data for Anhydrous Chromium(III) Phosphate Polymorphs
| Property | β-CrPO₄ | α-CrPO₄ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Cmcm | Imma |
| Lattice Parameter a | 0.5165 nm | 1.0380 nm |
| Lattice Parameter b | 0.7750 nm | 1.2845 nm |
| Lattice Parameter c | 0.6131 nm | 0.6278 nm |
This table presents data for the related anhydrous compound as a reference for the types of parameters determined through diffraction studies. wikipedia.org
Optical Absorption and Photoluminescence Spectroscopy
Analysis of d-d Electronic Transitions and Ligand Field Parameters
The optical absorption spectrum of this compound is dominated by electronic transitions within the 3d orbitals of the Cr³⁺ ion, a classic d³ system. testbook.com In an octahedral coordination environment, as expected with phosphate and water ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The energy difference between these levels is the crystal field splitting parameter, denoted as 10Dq or Δo. researchgate.net
For a d³ ion like Cr³⁺ in an octahedral field, three spin-allowed d-d transitions are theoretically expected. testbook.com These transitions are from the ⁴A₂g ground state to the excited states ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P). testbook.comresearchgate.net The analysis of the energies of these absorption bands in the UV-Visible spectrum allows for the calculation of important ligand field parameters. The energy of the lowest transition, ⁴A₂g → ⁴T₂g, directly corresponds to the value of 10Dq. researchgate.net By using the energies of all three bands, one can also calculate the Racah interelectronic repulsion parameter (B), which provides information about the degree of covalency in the metal-ligand bonds.
Table 2: Expected Spin-Allowed Electronic Transitions for Octahedral Cr(III)
| Transition | Description | Relation to Ligand Field Parameters |
| ν₁ | ⁴A₂g → ⁴T₂g | E = 10Dq |
| ν₂ | ⁴A₂g → ⁴T₁g(F) | E = 7.5B + 15Dq - 0.5(225B² + 100Dq² - 180DqB)¹ᐟ² |
| ν₃ | ⁴A₂g → ⁴T₁g(P) | E = 7.5B + 15Dq + 0.5(225B² + 100Dq² - 180DqB)¹ᐟ² |
This table outlines the theoretical electronic transitions and their relationship to the crystal field splitting (10Dq) and Racah (B) parameters. testbook.comresearchgate.net
Photoluminescent Properties and Potential for Emission Probes
While many transition metal complexes lose absorbed energy through non-radiative pathways, some Cr(III) complexes are known to be luminescent. rsc.org The photoluminescence in octahedral Cr(III) complexes typically arises from the spin-forbidden transition from the lowest excited doublet state (²E_g) back to the quartet ground state (⁴A₂g). rsc.org This process, known as phosphorescence, often results in sharp emission lines in the red or near-infrared region of the spectrum. The "ruby-like" phosphorescence is a well-known characteristic of Cr(III) in a strong octahedral ligand field. rsc.org
The study of the photoluminescent properties of this compound would involve measuring its emission and excitation spectra. Key parameters of interest include the quantum yield (the efficiency of converting absorbed photons into emitted photons) and the excited-state lifetime. Recent research has focused on developing robust Cr(III) complexes as luminophores for various applications. rsc.org Furthermore, "turn-on" fluorescent probes for the detection of Cr(III) have been developed, where the coordination of the metal ion to a specific ligand system enhances fluorescence. researchgate.net Given these precedents, this compound could be investigated for its intrinsic luminescent properties or as a component in the design of new emission probes, potentially for sensing applications in different environments.
Advanced Analytical Techniques for Compositional and Structural Correlation (e.g., X-ray Fluorescence Spectrometry in conjunction with structural studies)
X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive technique for determining the elemental composition of a material. carleton.edu In the context of this compound, XRF would be used to confirm the presence and quantify the relative amounts of chromium and phosphorus. The technique works by irradiating the sample with high-energy X-rays, causing the ejection of core-level electrons from the atoms. carleton.edu When outer-shell electrons drop to fill these vacancies, characteristic fluorescent X-rays are emitted, with energies unique to each element. carleton.edu This allows for a rapid and accurate bulk chemical analysis, which complements the structural information provided by XRD.
Furthermore, high-resolution XRF can provide information about the chemical state of an element, such as its oxidation state and ligand environment. epa.gov The precise energy and profile of the Cr K-emission lines (Kβ' and Kβ₁,₃) are sensitive to the oxidation state of the chromium atom. epa.govnih.gov By measuring the intensity ratio of these peaks, a correlation can be established to distinguish between Cr(III) and other oxidation states like Cr(VI). epa.gov This spectrometric data provides crucial validation for the structural model derived from XRD. Correlating the elemental and oxidation state information from XRF with the phase and crystal structure information from XRD provides a comprehensive and confirmed characterization of the this compound compound. Studies on phosphate slurries have also shown the utility of XRF in analyzing phosphate-containing materials, though matrix effects like particle size and water content must be considered for accurate quantification. nih.gov
Thermal Behavior and Chemical Stability of Chromium Iii Phosphate Tetrahydrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in understanding the thermal decomposition of hydrated salts. For chromium(III) phosphate (B84403) tetrahydrate, these analyses reveal a multi-stage process dominated by the loss of water molecules, followed by high-temperature phase transitions.
The dehydration of chromium(III) phosphate tetrahydrate upon heating occurs in a stepwise manner, a common characteristic for hydrated coordination compounds. tdl.org The four water molecules in the formula are not energetically equivalent and are removed at different temperature intervals.
The process typically involves:
Initial Low-Temperature Water Loss: The first stage of decomposition involves the loss of loosely bound or lattice water. This process for similar hydrated metal phosphates often begins at temperatures ranging from 50°C to 100°C. thermofisher.com
Removal of Coordinated Water: Following the initial loss, more tightly bound, coordinated water molecules are removed. This second stage typically occurs at higher temperatures, often in the range of 100°C to 200°C for Cr(III) complexes. thermofisher.com The complete dehydration of related metal phosphates, leading to the anhydrous form, can extend to temperatures around 400-450°C. mdpi.com
The kinetics of these dehydration steps can be complex. For many hydrated salts, the process involves an initial induction period for nucleation, followed by a growth phase. acs.orgnih.gov The rate of dehydration is influenced by factors such as heating rate and atmospheric conditions. acs.org
| Dehydration Stage | Temperature Range (Approximate) | Description |
| Stage 1 | 50°C - 100°C | Loss of non-coordinated (lattice) water molecules. thermofisher.com |
| Stage 2 | 100°C - 450°C | Stepwise removal of coordinated water molecules, leading to the anhydrous form. tdl.orgmdpi.com |
This table provides an illustrative summary based on the behavior of similar hydrated metal phosphates.
As the water molecules are driven off, the crystal structure of the compound transforms. The complete dehydration of CrPO₄·4H₂O results in the formation of anhydrous chromium(III) phosphate (CrPO₄). Anhydrous CrPO₄ is known to exist in at least two different crystalline forms, or isomorphs. wikipedia.org
β-CrPO₄ (Beta-form): This is the lower-temperature anhydrous form. It possesses an orthorhombic crystal structure. wikipedia.org
α-CrPO₄ (Alpha-form): At very high temperatures, specifically above 1175°C, the β-form undergoes a phase transition to the α-form. wikipedia.org The α-form is also orthorhombic but has a different space group and structural arrangement, consisting of an infinite network of linked CrO₆ octahedra and PO₄ tetrahedra. wikipedia.orgrsc.org
This transformation from the beta to the alpha isomorph is a key feature of the high-temperature behavior of anhydrous chromium(III) phosphate. wikipedia.org
High-Temperature Stability Profiles and Identification of Thermal Decomposition Products
Anhydrous chromium(III) phosphate (CrPO₄) is a thermally robust compound. It remains stable to very high temperatures after the initial dehydration is complete. researchgate.net Research indicates that its thermal decomposition does not begin until approximately 1450°C. researchgate.net Upon further heating to extreme temperatures, it decomposes. The primary solid decomposition product identified is chromium(III) oxide (Cr₂O₃). researchgate.net
The thermal decomposition pathway of related chromium phosphates can be complex. For instance, chromium(III) metaphosphate, Cr(PO₃)₃, decomposes at 1325°C to form Cr₂P₄O₁₃ and phosphorus pentoxide (P₂O₅). researchgate.net
| Compound | Onset of Decomposition/Transition | Products | Reference |
| β-CrPO₄ | > 1175 °C | α-CrPO₄ (Phase Transition) | wikipedia.org |
| CrPO₄ | ~1450 °C | Cr₂O₃ and others | researchgate.net |
| Cr(PO₃)₃ | 1325 °C | Cr₂P₄O₁₃, P₂O₅ | researchgate.net |
This table summarizes the high-temperature behavior of anhydrous chromium(III) phosphate and a related compound.
Chemical Durability and Environmental Stability in Various Chemical Environments
The chemical durability of chromium(III) phosphate is a critical factor in its applications, such as in anti-corrosion coatings, and in its environmental impact. wikipedia.orgsamaterials.com
Aqueous Solubility: Chromium(III) phosphate is generally described as insoluble in water. wikipedia.org This low solubility contributes to its persistence.
pH-Dependent Stability: The stability of phosphate compounds can be significantly influenced by pH. While generally insoluble, phosphate coatings can be prone to chemical dissolution in alkaline environments. researchgate.net In acidic conditions, macrophage cells have been shown to catalyze a reaction that increases the release of Cr³⁺ ions from engulfed chromium(III) phosphate. wikipedia.org The solubility of Cr(III) itself tends to increase in acidic conditions. ijcmas.com
Environmental Fate: In the environment, chromium(III) compounds tend to stick strongly to soil particles, which can limit their mobility. dcceew.gov.au Most chromium found in water sticks to particulate matter and settles into the sediment. dcceew.gov.auepa.gov However, the formation of stable, soluble complexes with organic matter can alter its adsorption properties and potentially increase its migration risk. epa.gov
Influence of Phosphate Concentration and Ionic Interactions on Cr(III) Stability and Oxidation States
The interaction between chromium(III) and phosphate ions is complex and plays a significant role in the stability of the +3 oxidation state, which is considerably less toxic than the +6 state. epa.gov
The presence of phosphate can have a dual effect on Cr(III) stability. On one hand, the formation of insoluble chromium(III) phosphate is a key mechanism for immobilizing chromium. nih.gov On the other hand, the concentration of phosphate can influence the potential for Cr(III) to be oxidized to the more mobile and toxic Cr(VI). Research has shown that the addition of phosphate can either promote or inhibit the formation of Cr(VI), depending on the specific phosphate concentration and other environmental factors. researchgate.netnih.gov
The speciation of Cr(III) in aqueous solutions is highly dependent on pH. researchgate.net
At a pH below 4, Cr(III) tends to exist as hexacoordinate complexes. researchgate.net
Between pH 4 and 6, it starts to form hydrolysis products like [Cr(OH)]²⁺. researchgate.net
Above a pH of 6, it typically precipitates as chromium(III) hydroxide, Cr(OH)₃. researchgate.net
The formation of various complexes with phosphate can enhance the solubility of Cr(III), which may in turn promote its oxidation to Cr(VI). nih.gov However, some of these chromium-phosphate complexes can also be quite stable, potentially hindering the oxidation process. nih.gov Therefore, the interplay between pH, phosphate concentration, and the presence of other ions and oxidizing agents determines the ultimate stability and fate of the chromium(III) ion. researchgate.netnih.gov
Mechanistic Insights into Chemical Reactivity and Interactions of Chromium Iii Phosphate Tetrahydrate
Ion Exchange Phenomena and Mechanisms of Chromium(III) Phosphate (B84403) Tetrahydrate
Chromium(III) phosphate (CrPO₄) exhibits significant ion-exchange capabilities, which are central to its chemical reactivity in aqueous environments. The exchange mechanism is primarily attributed to the interaction between cations in a solution and protons on the surface of the chromium phosphate material.
Specificity and Selectivity in Cation Exchange Processes
The ion exchange behavior of chromium(III) phosphate is not uniform for all cations; it demonstrates clear specificity and a hierarchical order of selectivity. Research has shown that the material has a pronounced affinity for certain divalent metal ions. The mechanism for this sorption is understood to be an exchange between protons from the material's surface and the metal cations in the solution. nih.gov
Studies quantifying this selectivity have established a consistent preference order. Under comparable conditions, the selectivity of CrPO₄ for various divalent cations follows the sequence: Pb²⁺ > Cu²⁺ > Ni²⁺ ≅ Cd²⁺. nih.govwikipedia.org This indicates a particularly high affinity for lead ions. nih.gov The efficiency of this ion exchange process is also influenced by environmental factors; increases in both pH and temperature have been found to enhance the reaction. wikipedia.org The fundamental exchange process can be investigated using techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and energy-dispersive X-ray (EDX) analysis, which confirm that the sorption of ions like Pb²⁺ occurs via ion exchange without the formation of new solid phases on the chromium phosphate surface. nih.gov
Selectivity Order in Cation Exchange by Chromium(III) Phosphate
| Selectivity Rank | Cation | Reference |
|---|---|---|
| 1 | Lead (Pb²⁺) | wikipedia.org, nih.gov |
| 2 | Copper (Cu²⁺) | wikipedia.org, nih.gov |
| 3 | Nickel (Ni²⁺) | wikipedia.org, nih.gov |
| 4 | Cadmium (Cd²⁺) | wikipedia.org, nih.gov |
Role in Environmental Remediation through Metal Sequestration
The selective ion exchange capabilities of chromium(III) phosphate make it a valuable agent for environmental remediation, particularly for the sequestration of toxic heavy metals. Its high affinity for lead (Pb²⁺) ions has been applied in efforts to reduce lead concentrations in aquatic environments and drinking water. nih.govwikipedia.org By exchanging surface protons for dissolved lead ions, chromium(III) phosphate effectively immobilizes the toxic metal, removing it from the water column. nih.gov
This catalytic role in cation exchange is a key feature of its application in environmental clean-up operations. wikipedia.org The process helps mitigate the toxicity of heavy metals, contributing to the purification of contaminated water sources. nih.govwikipedia.org
Catalytic Reaction Mechanisms
Chromium(III) phosphate serves as a catalyst in several important organic chemical transformations, including the alkylation of aromatic hydrocarbons and various polymerization processes.
Detailed Pathways in Alkylation of Aromatic Hydrocarbons
Chromium(III) phosphate is utilized as a solid acid catalyst in the Friedel-Crafts alkylation of aromatic hydrocarbons. google.com This type of reaction involves an acid-catalyzed electrophilic substitution where an alkyl group is added to an aromatic ring. chemcess.com The general mechanism, which applies to solid acid catalysts like chromium phosphate, proceeds through several key steps:
Diffusion and Adsorption : Reactant molecules (the aromatic hydrocarbon and an alkylating agent, such as an olefin or an alcohol) diffuse from the bulk phase to the catalyst's surface and are adsorbed onto its active sites. nih.gov
Formation of Electrophile : The acidic nature of the chromium phosphate catalyst facilitates the formation of a carbocation (the electrophile) from the alkylating agent. chemcess.com For example, when an alcohol is used, the catalyst promotes its dehydration. google.com
Electrophilic Attack : The aromatic ring performs a nucleophilic attack on the carbocation, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.
Deprotonation : A base (which can be a water molecule or another species) removes a proton from the arenium ion, restoring the aromaticity of the ring and resulting in the final alkylated product.
Desorption and Diffusion : The product molecule desorbs from the catalyst surface and diffuses back into the bulk phase. nih.gov
Catalysts like chromium(III) phosphate are specifically chosen for their ability to promote the desired alkylation reaction while hindering competing side reactions, such as the simple dehydration of an alcohol alkylating agent to form an ether. google.com The process is a cornerstone for producing valuable chemicals like xylenes (B1142099) and cumene. google.comnih.gov
Typical Conditions for Vapor-Phase Aromatic Alkylation
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 300 - 450 °C | chemcess.com |
| Pressure | 40 - 65 bar | chemcess.com |
| Catalyst Type | Acidic Heterogeneous (e.g., H₃PO₄-SiO₂, Al₂O₃-SiO₂) | chemcess.com |
Mechanisms in Polymerization Processes and Other Organic Transformations
Chromium(III)-based catalysts, including phosphate-supported systems, are integral to various polymerization reactions. google.com Their catalytic activity is often realized in coordination polymerization, where the mechanism is highly dependent on the specific ligand environment and the presence of co-catalysts.
Olefin Polymerization : In the polymerization of olefins like ethylene (B1197577) and propylene, chromium catalysts are often supported on materials such as silica (B1680970) combined with aluminum orthophosphate. google.com These systems typically require activation by a co-catalyst, such as an organometal compound like methylaluminoxane (B55162) (MAO). google.comnih.gov The chromium(III) center is the active site where the monomer coordinates and is subsequently inserted into the growing polymer chain. The properties of the resulting polymer, such as melt flow and density, are influenced by the nature of the catalyst support and the reaction conditions. google.com
Examples of Polymerization Catalyzed by Cr(III) Systems
| Polymerization Type | Monomer(s) | Catalyst System Example | Resulting Polymer | Reference |
|---|---|---|---|---|
| Olefin Polymerization | Olefins (e.g., ethylene) | Chromium on Silica/Aluminum Orthophosphate with Organometal Co-catalyst | High melt flow olefin polymers | google.com |
| Ring-Opening Polymerization | Propylene Oxide | (Porphyrin)Cr(III)X Complex | Polyether | nih.gov |
| Olefin Polymerization | β-olefin derivatives | Chromium(III) complexes with organic cations/anions | Poly(allyl alcohol) derivatives | nih.gov |
Surface Reactivity and Adsorption Dynamics with Various Substrates
The functionality of chromium(III) phosphate in both ion exchange and catalysis is fundamentally governed by its surface reactivity and the dynamics of adsorption. The surface of the material provides the active sites where interactions with various substrates occur.
In the context of ion exchange , the surface contains protons that can be exchanged for metal cations from a solution. nih.gov The process is a surface phenomenon where the adsorption of cations like Pb²⁺ is driven by a higher affinity for the phosphate surface sites compared to the protons initially occupying them. nih.govwikipedia.org The kinetics of this exchange are influenced by factors such as temperature and the concentration of the ions in the solution. wikipedia.org
For catalytic applications , the surface reactivity dictates the entire reaction pathway. The process begins with the physical adsorption of reactant molecules onto the catalyst surface. This is followed by chemisorption at specific active sites, where the electronic properties of the surface facilitate bond-breaking and bond-forming processes, such as the generation of a carbocation in alkylation reactions. chemcess.comnih.gov After the chemical transformation, the product molecules have a lower affinity for the surface and desorb, freeing the active site for the next catalytic cycle. nih.gov The efficiency of a catalyst is thus a measure of its ability to facilitate these sequential steps of adsorption, reaction, and desorption.
Inorganic Complexation and Speciation in Aqueous Systems
The dissolution of chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O) in water is a complex process governed by its low solubility and the subsequent reactions of the constituent ions. Although considered largely insoluble, a minute fraction does dissolve, establishing an equilibrium between the solid phase and the aqueous ions. youtube.com This limited dissolution initiates a series of complexation and speciation reactions that are highly dependent on the pH of the aqueous environment.
When CrPO₄ dissolves, it dissociates into chromium(III) cations (Cr³⁺) and phosphate anions (PO₄³⁻). youtube.com
CrPO₄(s) ⇌ Cr³⁺(aq) + PO₄³⁻(aq)
Once in solution, both ions undergo significant interactions with water and with each other, leading to a variety of chemical species.
Speciation of Chromium(III): The free Cr³⁺ ion is a strong Lewis acid and readily hydrolyzes in water. The central chromium ion coordinates with six water molecules to form the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex then undergoes successive deprotonation steps as the pH increases, forming a series of hydroxo and oxo-hydroxo species. pjoes.comresearchgate.net In acidic to neutral solutions, species such as [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺ are prevalent. researchgate.net As conditions become more alkaline, further deprotonation and polymerization can occur, leading to the formation of polynuclear complexes like Cr₂(OH)₂⁴⁺ and Cr₃(OH)₄⁵⁺, and eventually the precipitation of amorphous chromium(III) hydroxide, Cr(OH)₃. pjoes.comresearchgate.net
Speciation of Phosphate: The phosphate anion (PO₄³⁻) is the conjugate base of a weak polyprotic acid (phosphoric acid, H₃PO₄). Consequently, its speciation in an aqueous solution is also dictated by pH. In highly alkaline solutions, PO₄³⁻ is the dominant form. As the pH decreases, it becomes protonated, forming the hydrogen phosphate ion (HPO₄²⁻), the dihydrogen phosphate ion (H₂PO₄⁻), and finally phosphoric acid (H₃PO₄) in strongly acidic conditions.
Formation of Soluble Chromium(III)-Phosphate Complexes: Research indicates that the presence of phosphate can increase the solubility of chromium(III) solids, which is attributed to the formation of soluble complexes between Cr(III) and various phosphate species. researchgate.net The specific nature of these complexes depends on the stoichiometry and the pH-dependent forms of both chromium and phosphate available for reaction. For instance, in acidic solutions, Cr³⁺ or its early hydrolysis products can react with H₂PO₄⁻. One proposed composition for an aqueous chromium phosphate solution involves complex species with the general formula Cr(H₃₋₃/ₙPO₄)ₙ, where 'n' ranges from 2 to 3, suggesting the formation of species like chromium bis(dihydrogen phosphate), Cr(H₂PO₄)₂, and chromium tris(dihydrogen phosphate), Cr(H₂PO₄)₃. google.com
Data Tables
The following tables summarize the key aqueous species and the influence of pH on their formation.
Table 1: Potential Aqueous Species from this compound This table lists the primary ions and the subsequent complex species that form in water.
| Initial Dissociation Products | Chromium(III) Hydrolysis Species | Phosphate Protonation Species | Soluble Cr(III)-Phosphate Complexes |
| Cr³⁺ | [Cr(H₂O)₆]³⁺ | H₃PO₄ | Cr(H₂PO₄)³ google.com |
| PO₄³⁻ | [Cr(OH)(H₂O)₅]²⁺ pjoes.com | H₂PO₄⁻ | Cr(HPO₄)⁺ |
| [Cr(OH)₂(H₂O)₄]⁺ pjoes.com | HPO₄²⁻ | CrPO₄(aq) | |
| Cr(OH)₃(aq) pjoes.com | |||
| [Cr(OH)₄]⁻ pjoes.com | |||
| Cr₂(OH)₂⁴⁺ pjoes.com | |||
| Cr₃(OH)₄⁵⁺ pjoes.com |
Table 2: pH-Dependent Speciation of Chromium and Phosphate This table provides a simplified overview of the dominant species at different pH ranges.
| pH Range | Dominant Chromium(III) Species | Dominant Phosphate Species | Resulting Interaction |
| Acidic (pH < 4) | [Cr(H₂O)₆]³⁺, [Cr(OH)(H₂O)₅]²⁺ | H₃PO₄, H₂PO₄⁻ | Formation of soluble complexes like Cr(H₂PO₄)³ is possible. google.com |
| Near-Neutral (pH 6-8) | Cr(OH)₂⁺, Cr(OH)₃(aq) | H₂PO₄⁻, HPO₄²⁻ | Increased formation of soluble Cr(III)-phosphate complexes, enhancing Cr(OH)₃ solubility. researchgate.net |
| Alkaline (pH > 10) | [Cr(OH)₄]⁻ | HPO₄²⁻, PO₄³⁻ | Formation of soluble hydroxo and phosphate complexes. |
Applications in Advanced Materials Science and Engineering
Development of Anti-Corrosive Coatings and Pigments
Paints and coatings containing chromium(III) phosphate (B84403) have been effectively used to provide corrosion resistance for various metals. wikipedia.orgsamaterials.com These formulations, often consisting of an aqueous acidic chromium(III) phosphate solution, form a durable, protective film when applied to metal substrates like zinc, aluminum, and their alloys. wikipedia.orgsamaterials.com The application can be performed through methods such as spraying, immersion, or electroplating. wikipedia.orgsamaterials.com Historically, chromate-based pigments were the standard for protecting steel and other metals, but environmental regulations have driven the search for alternatives like chromium(III) phosphate. researchgate.net
Mechanism of Corrosion Inhibition on Metal Substrates
The primary mechanism by which chromium(III) phosphate inhibits corrosion involves the formation of a passive, protective layer on the metal's surface. tuiasi.ronih.gov When moisture penetrates a coating containing chromium(III) phosphate, the pigment dissolves slightly, releasing phosphate ions. nih.gov These ions interact with the metal substrate, particularly with iron ions that may form at the onset of corrosion. nih.gov
This interaction leads to the formation of a duplex passive film. The inner layer consists of iron (hydro)oxides, created through a solid-state reaction, while the outer layer is composed of iron phosphate complexes, such as FeHPO₄ and Fe₃(PO₄)₂, formed by a dissolution-precipitation process. nih.gov This stable, adherent layer acts as a physical barrier, preventing aggressive ions like chlorides from reaching the metal surface and stifling the electrochemical corrosion process. nih.govresearchgate.net The effectiveness of this inhibition is influenced by the competitive adsorption between phosphate and chloride ions, where the initial chloride attack can trigger further adsorption of phosphate species at vulnerable sites. nih.gov In essence, the chromium phosphate compound facilitates a self-healing mechanism, passivating the metal surface to prevent further degradation. tuiasi.ro
Formulation and Performance Optimization in Protective Films
Chromium(III) phosphate is incorporated into various resin binders to create protective coatings. researchgate.net It is particularly effective in epoxy and alkyd resin systems. researchgate.nettuiasi.ro The performance of these coatings is highly dependent on the formulation, including the pigment volume concentration (PVC) and the choice of resin.
For instance, studies on epoxy coatings have shown that the addition of phosphate-based pigments significantly enhances barrier properties and corrosion resistance. researchgate.net The optimization of these formulations involves balancing the pigment-to-binder ratio to ensure a compact and non-porous film structure. researchgate.net Research has demonstrated that for phosphated polyepoxide compositions on steel, a low concentration of about 2 to 30 parts by weight of green chromium oxide pigment per 100 parts of the resin is surprisingly more effective than both unpigmented and highly pigmented (over 30%) compositions. google.com
The performance of these coatings is often evaluated using electrochemical impedance spectroscopy (EIS) and salt spray tests. researchgate.net For example, paint films formulated with phosphate pigments and a medium oil alkyd resin binder have demonstrated good anticorrosive properties after being tested in artificial seawater for 28 days. researchgate.net The table below summarizes findings on the optimization of phosphate-based coatings.
| Coating System | Key Optimization Parameter | Performance Outcome | Source |
| Phosphated Polyepoxide on Steel | Pigment volume concentration of chromium oxide | Optimal corrosion resistance at 2-30 parts pigment per 100 parts resin. | google.com |
| Epoxy Coating with Zinc Aluminum Phosphate | Modification of zinc phosphate pigment | Significant improvement in protective performance and resistance to cathodic disbondment compared to standard zinc phosphate. | researchgate.net |
| Medium Oil Alkyd Resin with Phosphate Pigments | Incorporation of prepared phosphate pigments | Good anticorrosive protection in artificial seawater for 28 days. | researchgate.net |
| Steel with Cold Phosphate Coating | Introduction of zinc and calcium nitrates | Achieved white phosphate coatings that slowed corrosion by 4-4.5 times. | researchgate.netmdpi.com |
Catalytic Materials in Industrial Processes
Chromium(III) phosphate serves as a catalyst in several industrial chemical processes, valued for its activity and stability. wikipedia.orgsamaterials.comfishersci.ca Its applications range from the synthesis of organic molecules and polymers to the breakdown of environmental pollutants. wikipedia.orgsamaterials.comnih.gov
Heterogeneous Catalysis for Organic and Polymer Synthesis
In the polymer industry, chromium(III) phosphate plays a significant role as a heterogeneous catalyst. wikipedia.orgsamaterials.com One notable application is in the alkylation of aromatic hydrocarbons. wikipedia.orgsamaterials.com A combined chromium(III)-aluminum phosphate catalyst is widely used for the methylation of toluene (B28343) with methanol, a key step in producing intermediates for synthetic fibers like poly(ethylene terephthalate) (PET). wikipedia.orgsamaterials.com
Chromium-based catalysts, in general, are fundamental to polyolefin production. patsnap.comyoutube.com The famous Phillips catalyst, which consists of chromium oxide on a silica (B1680970) support, is responsible for producing about half of the world's high-density polyethylene. youtube.comresearchgate.net While not chromium phosphate itself, this highlights the industrial importance of chromium compounds in polymerization. researchgate.net Research into chromium complexes with various organic ligands, including those with phosphorus and nitrogen donors, continues to evolve, aiming to create catalysts for selective ethylene (B1197577) oligomerization (trimerization and tetramerization) to produce valuable chemicals like 1-hexene (B165129) and 1-octene. acs.orgnih.govacs.org These studies demonstrate the versatility of chromium in directing complex organic transformations. youtube.com
Catalytic Applications in Environmental Pollution Abatement
Chromium-based materials also show promise in environmental catalysis, particularly for pollution control. nih.govresearchgate.net Chromium(III) phosphate can be used to catalyze cation exchange in sorption reactions, which is a valuable tool for reducing the toxicity of heavy metals in environmental clean-ups. wikipedia.org This has been applied to decrease lead concentrations in water. wikipedia.org
Furthermore, materials containing trivalent chromium have demonstrated high reactivity for activating hydrogen peroxide in advanced oxidation processes (AOPs) used to degrade organic pollutants in wastewater. nih.gov For example, a composite material containing chromium recovered from an industrial waste stream was used as a catalyst in a Fenton-like process to degrade methylene (B1212753) blue dye, achieving a 93.6% degradation rate. nih.govresearchgate.net The presence of chromium on the catalyst's surface was shown to be crucial for enhancing the catalytic activity. nih.govresearchgate.net This application represents a "circular economy" approach, turning an environmental pollutant into a valuable catalyst for pollution abatement. nih.gov
Functional Components in Polymer and Composite Materials
Beyond its use as a pigment or standalone catalyst, chromium(III) phosphate is incorporated into polymers and composites to impart specific functional properties. wikipedia.orgsamaterials.com One such application is in the creation of laminated structures designed to dampen vibration and noise, for instance, in motors. wikipedia.orgfishersci.ca Pretreatment of materials with a chromium(III) phosphate-silicate composition can create these damping layers. wikipedia.org
The addition of phosphate-based compounds to polymers can also enhance their mechanical and thermal properties. While specific data on chromium(III) phosphate tetrahydrate as a filler is limited, related phosphate compounds are known to improve characteristics like wear resistance and heat resistance in composite materials. csc.com.twmdpi.com For example, phosphate-based composite lubricating coatings have been developed that form dense, oxidation-resistant network structures at high temperatures (500 °C), significantly improving wear resistance. mdpi.com Similarly, chromium nitride coatings, another chromium-based material, are used to enhance the hardness, wear resistance, and corrosion resistance of functional components. researchgate.net These examples suggest the potential for chromium(III) phosphate to act as a functional filler, contributing to the development of advanced composites with tailored properties for demanding applications.
Applications in Vibration and Noise Dampening Materials
The same chromium(III) phosphate-silicate pretreatment used in laminated structures is also specifically employed to dampen vibration and noise. samaterials.comwikipedia.orgsamaterials.comfishersci.fi When used in the construction of motor components, these laminated structures effectively suppress unwanted mechanical oscillations and acoustic output. samaterials.comfuncmater.com The mechanism relies on the specific properties of the composite structure created by the pretreatment, which absorbs and dissipates vibrational energy. samaterials.comfishersci.fi This application is a key example of using chromium(III) phosphate in the manufacture of advanced polymers and composites where noise, vibration, and harshness (NVH) reduction is a critical design goal. samaterials.comwikipedia.org
Advanced Materials for Environmental Remediation Technologies (Chemical Processes)
Chromium(III) phosphate serves as a functional material in environmental remediation, primarily through chemical processes involving sorption and catalysis. The compound is utilized to catalyze cation exchange within sorption reactions. samaterials.comfishersci.fifuncmater.com This catalytic function is instrumental in reducing the toxicity of certain metal pollutants during environmental cleanup operations. wikipedia.org
A significant application is in the reduction of lead (Pb²⁺) concentrations in drinking water and aquatic environments. wikipedia.org The chemical process involves an ion exchange mechanism where the selectivity of chromium(III) phosphate for dative cations follows the sequence Pb²⁺ > Cu²⁺ > Ni²⁺ ≅ Cd²⁺. wikipedia.org An increase in both temperature and pH enhances the efficiency of this ion exchange reaction. wikipedia.org
While chromium(III) phosphate itself is used, the broader class of phosphate-based sorbents has been studied extensively for heavy metal removal. Research on materials like magnesium phosphate demonstrates the effectiveness of phosphates in sequestering toxic metal ions from contaminated water. wwjournal.ir These processes rely on the chemical transformation of the sorbents to effectively bind and immobilize pollutants. wwjournal.ir
| Sorbent Material | Target Metal Ion | Sorption Capacity (mmol/g) |
|---|---|---|
| Magnesium Phosphate (Mg₃(PO₄)₂·6H₂O) | Lead (Pb²⁺) | 9.8 |
| Magnesium Ammonium (B1175870) Phosphate (MgNH₄PO₄·H₂O) | Lead (Pb²⁺) | 8.9 |
| Magnesium Phosphate (Mg₃(PO₄)₂·6H₂O) | Cadmium (Cd²⁺) | 10.5 |
| Magnesium Ammonium Phosphate (MgNH₄PO₄·H₂O) | Cadmium (Cd²⁺) | 9.0 |
| Magnesium Phosphate (Mg₃(PO₄)₂·6H₂O) | Chromium (Cr³⁺) | 6.6 |
| Magnesium Ammonium Phosphate (MgNH₄PO₄·H₂O) | Chromium (Cr³⁺) | 5.3 |
Doped Materials for Optoelectronic and Luminescent Applications
The trivalent chromium ion (Cr³⁺) is a critical component in the development of advanced luminescent materials for optoelectronic applications. cardiff.ac.uk Rather than using chromium(III) phosphate as the host, the Cr³⁺ ion itself is doped into various host materials, such as fluoride (B91410) phosphors and glasses, to create materials that emit light, often in the near-infrared (NIR) spectrum. researchgate.netresearchgate.net These long-lived luminescent compounds are desirable for photoactivated materials and a range of optoelectronic devices. cardiff.ac.uk
The photophysical properties of Cr³⁺ are governed by its d³ electron configuration. nih.gov In an octahedral coordination environment, the ligand field strength determines whether the lowest energy excited state is the ⁴T₂ or ²E state. nih.gov In strong ligand fields, the spin-forbidden ²E → ⁴A₂ transition dominates, resulting in sharp, long-lived phosphorescence. nih.govresearchgate.net Materials engineered this way are sometimes called "molecular rubies". researchgate.net
Cr³⁺-doped materials are particularly promising for creating phosphor-converted light-emitting diodes (pc-LEDs) that produce broadband NIR emission. researchgate.net For example, Cr³⁺-doped fluoride phosphors such as K₃AlF₆ and K₃GaF₆ can be used to fabricate LEDs with a spectral range from 650 to 1000 nm. researchgate.netnih.gov Such devices have significant potential in applications like night vision, biosensing, medical diagnostics, and plant growth, as their emission spectra match the absorption of photosensitive pigments like PFR. researchgate.net The efficiency and emission wavelength can be tuned by carefully selecting the host material and managing the crystal field environment around the Cr³⁺ ion. researchgate.netresearchgate.net
| Material/Complex | Host/Ligand | Emission Peak (nm) | Luminescence Quantum Yield (Φ) | Lifetime (μs) |
|---|---|---|---|---|
| [Cr(L¹)₂]³⁺ | L¹ (unspecified ligand) | 775 | 11.0% | 898 |
| [Cr(bpy)₃]³⁺ | 2,2′-bipyridine (bpy) | - | 0.089% | - |
| K₃AlF₆:Cr³⁺ pc-LED | K₃AlF₆ | 650-1000 | - | - |
| K₃GaF₆:Cr³⁺ pc-LED | K₃GaF₆ | 650-1000 | - | - |
| ALFO:Cr³⁺ | Fluorine-doped lithium aluminate | ~708-716 | - | - |
Theoretical and Computational Investigations of Chromium Iii Phosphate Tetrahydrate
Electronic Structure Calculations (e.g., Density Functional Theory, DFT)
The electronic structure of a compound governs its chemical, magnetic, and optical properties. While specific Density Functional Theory (DFT) calculations for chromium(III) phosphate (B84403) tetrahydrate are not widely reported, the principles can be understood from studies on related Cr(III) systems.
The chromium(III) ion has a d³ electronic configuration. americanelements.com In an octahedral coordination environment, which is common for Cr(III), the five d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The three d-electrons of Cr(III) occupy the three t₂g orbitals, resulting in a spin quartet ground state (S = 3/2).
DFT calculations are instrumental in providing a more detailed picture of the electronic structure. numberanalytics.com These calculations can determine:
Density of States (DOS): The DOS illustrates the distribution of electronic states at different energy levels. For a Cr(III) compound, the partial DOS would show the contributions of Cr 3d, O 2p, and P 3p orbitals. Hybridization between Cr 3d and O 2p orbitals is expected, indicating covalent character in the Cr-O bonds.
Band Structure: For a crystalline solid, the band structure reveals the energy of electronic states along different directions in reciprocal space, allowing for the determination of the band gap and whether the material is an insulator, semiconductor, or metal.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering insights into the ionic versus covalent nature of the chemical bonds. researchgate.net
In studies of other Cr(III) materials, DFT has been used to understand how the local coordination environment affects the electronic properties. For instance, in chromium-doped potassium dihydrogen phosphate (KDP), first-principles calculations showed that d-d orbital electron transitions of the Cr³⁺ ion are responsible for absorption peaks in the visible spectrum. rsc.org Such calculations for CrPO₄·4H₂O would help elucidate the influence of the phosphate and water ligands on the electronic levels of the chromium center.
Prediction of Crystal Structures, Stability of Polymorphs, and Lattice Dynamics
Computational techniques, often based on DFT, can be used to:
Predict Crystal Structures: By minimizing the total energy of a system with respect to the atomic positions and unit cell parameters, it is possible to predict the most stable crystal structure from a set of candidates.
Evaluate Polymorph Stability: The thermodynamic stability of different polymorphs can be compared by calculating their total energies. For example, calculations for anhydrous CrPO₄ show that the β-form converts to the α-form at high temperatures (above 1175 °C). wikipedia.org Theoretical studies can map out the energy landscape of these transformations.
Lattice Dynamics: The study of lattice dynamics involves the calculation of phonon dispersion curves, which describe the vibrational modes of the crystal lattice. These calculations are essential for understanding thermal properties, phase transitions, and the interaction of the material with light (e.g., Raman and IR spectroscopy). While specific lattice dynamics calculations for CrPO₄·4H₂O are absent, the methodology has been applied to various crystals with complex structures. researchgate.netmdpi.com
The crystal structures of the two known isomorphs of anhydrous chromium(III) phosphate are detailed below. wikipedia.org
| Property | α-CrPO₄ | β-CrPO₄ |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Imma | Cmcm |
| Lattice Constant a | 1.0380 nm | 0.5165 nm |
| Lattice Constant b | 1.2845 nm | 0.7750 nm |
| Lattice Constant c | 0.6278 nm | 0.6131 nm |
| Structural Feature | Infinite network of linked CrO₆ octahedra and PO₄ tetrahedra sharing a common edge. | Infinite chains of trans edge-sharing CrO₆ octahedra linked by PO₄ tetrahedra. |
Modeling of Spectroscopic Properties (e.g., Crystal Field Parameters, EPR Spin Hamiltonian Parameters)
Theoretical modeling is a key partner to experimental spectroscopy for interpreting complex spectra. For paramagnetic Cr(III) compounds, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful probe of the local environment around the chromium ion.
Computational models can predict the parameters that define an EPR spectrum. These are described by the spin Hamiltonian, which for a Cr(III) ion (S = 3/2) typically includes:
g-tensor: This tensor reflects the interaction of the electron spin with the external magnetic field. Deviations from the free-electron g-value (gₑ ≈ 2.0023) provide information about spin-orbit coupling.
Zero-Field Splitting (ZFS) Parameters (D and E): These parameters describe the splitting of the spin sublevels in the absence of an external magnetic field, arising from the interaction of the spin with the local crystal field. The axial (D) and rhombic (E) parameters are highly sensitive to the symmetry of the coordination environment.
Although specific calculations for CrPO₄·4H₂O are unavailable, studies on other Cr(III) complexes demonstrate the methodology. nih.gov High-level quantum chemical calculations can predict these parameters, which are then compared with experimental data to validate the structural model. For instance, simulations of L-band EPR spectra for various Cr(III) complexes have been used to determine their spin Hamiltonian parameters, providing insight into how the ligand environment affects magnetic properties. nih.gov
The table below presents typical spin Hamiltonian parameters obtained from simulations of L-band EPR spectra for a series of Cr(III) complexes, illustrating the type of data generated by such theoretical studies. nih.gov
| Complex | gₓ,ᵧ | g𝓏 | D (GHz) | D (cm⁻¹) |
|---|---|---|---|---|
| Complex 1 | 2.000 | 1.955 | 3.2 | 0.11 |
| Complex 2 | 2.000 | 1.990 | 3.0 | 0.10 |
| Complex 3 | 1.985 | 1.980 | 2.8 | 0.09 |
| Complex 4 | 2.300 | 1.995 | 2.9 | 0.09 |
| Complex 5 | 2.300 | 2.000 | 2.9 | 0.09 |
Simulation of Surface Interactions, Adsorption Energetics, and Diffusion Processes
The applications of chromium(III) phosphate in anti-corrosion coatings and as a catalyst are fundamentally governed by its surface properties. wikipedia.org Theoretical simulations, using methods like Monte Carlo and Molecular Dynamics (MD), are essential for understanding these surface phenomena at a molecular level.
Surface Interactions and Adsorption: Computational models can simulate the interaction of various molecules (e.g., water, organic molecules, ions) with the surface of chromium(III) phosphate. These simulations can predict the most favorable adsorption sites and calculate the adsorption energy, which is the energy released when a molecule binds to the surface. For example, Monte Carlo simulations have been used to determine the preferred adsorption arrangements for Cr(VI) ions on the surface of bimetallic phosphates. acs.org
Diffusion Processes: Molecular Dynamics simulations can track the movement of atoms and molecules over time, allowing for the study of diffusion processes on the surface or within the bulk material. mdpi.combohrium.com This is particularly relevant for understanding catalytic mechanisms, where reactants must diffuse to active sites, and for studying ion exchange processes, where chromium(III) phosphate is known to be effective. wikipedia.orgbohrium.com For instance, MD simulations have been used to study the diffusion of chromium atoms on the surface of iron, revealing the influence of temperature and crystal structure on the diffusion coefficient. mdpi.com
While specific studies on CrPO₄·4H₂O are lacking, research on the adsorption of chromium and other ions on various phosphate and oxide surfaces provides a methodological blueprint. mdpi.comresearchgate.net These studies often calculate adsorption energies and stability constants for surface complexes, which are key parameters for predicting the material's performance in environmental remediation and other applications. mdpi.com
Theoretical Studies of Reaction Mechanisms and Catalytic Pathways
Chromium(III) phosphate is a known catalyst, particularly in the polymer industry for the alkylation of aromatic hydrocarbons and the dehydration of alcohols. wikipedia.orggoogle.com Understanding the precise mechanism by which it facilitates these reactions requires theoretical investigation, typically using DFT.
DFT calculations can be used to explore the entire catalytic cycle:
Reactant Adsorption: Modeling the binding of reactant molecules to the catalyst surface.
Transition State Search: Identifying the highest-energy point along the reaction coordinate, known as the transition state. The energy of the transition state determines the activation energy of the reaction.
Intermediate Identification: Locating any stable intermediate species that form during the reaction.
Product Desorption: Modeling the release of product molecules from the catalyst surface, regenerating the catalyst for the next cycle.
By mapping the potential energy surface of the reaction, researchers can elucidate the detailed step-by-step pathway. For example, DFT studies on chromium-based catalysts for ethylene (B1197577) trimerization have successfully identified the most likely redox cycle (Cr(I)/Cr(III)) and determined the ground state spin of the active species involved in the catalytic loop. researchgate.net Similarly, theoretical studies have been proposed for the conversion of xylan (B1165943) into furfural (B47365) using chromium-loaded catalysts, suggesting that the reaction involves the degradation of xylan to monosaccharides followed by their conversion to furfural, promoted by bonds between metal ions and oxygen atoms on the monosaccharide. researchgate.net These approaches could be applied to the specific catalytic uses of chromium(III) phosphate to optimize reaction conditions and improve catalyst design. numberanalytics.com
Emerging Research Frontiers and Future Directions in Chromium Iii Phosphate Tetrahydrate Chemistry
Nanoscience and Nanomaterials Integration
The transition from bulk materials to precisely engineered nanostructures represents a significant leap in harnessing the full potential of chromium(III) phosphate (B84403). At the nanoscale, materials often exhibit unique properties not seen in their larger counterparts, opening new avenues for catalytic, electronic, and electrochemical applications.
The ability to control the synthesis of chromium(III) phosphate at the nanoscale is fundamental to exploring its advanced applications. Modern synthesis techniques are moving beyond simple precipitation to create highly ordered and dimensionally controlled materials.
Hydrothermal and solvothermal methods are prominent techniques for producing crystalline nanomaterials. For instance, hydrothermal synthesis, which involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave, has been successfully used to create nanolayered and nanostructured phosphate materials. scispace.comrsc.orgnih.govguilan.ac.irmdpi.com This method allows for precise control over particle size, morphology, and crystallinity by tuning parameters such as temperature, pressure, reaction time, and precursor concentration. guilan.ac.ir
A particularly innovative approach is the solid-state reaction at low temperature (SSRLT), which has been used to successfully synthesize mesoporous chromium phosphates. researchgate.netscilit.com In one study, reacting chromium precursors with a phosphate source in the presence of a surfactant template (cetyltrimethyl ammonium (B1175870) bromide) at 353 K without a water solvent yielded highly ordered mesoporous structures. researchgate.netscilit.com This method demonstrates that the formation and properties of the mesoporous material are highly dependent on the precursor ratio, as shown in the table below.
| P/Cr Atomic Ratio | Specific Surface Area (m²/g) | Average Pore Size (nm) | Pore Structure Ordering |
|---|---|---|---|
| < 1.8 | N/A | N/A | No mesophase formed |
| 1.8 | - | - | Mesophase begins to form |
| 2.0 | 250.78 | 3.48 | Highest ordering of pore arrays |
These controlled synthesis routes are critical for producing nanocrystalline chromium(III) phosphate with tailored surface areas and pore structures, which are essential for applications in catalysis and adsorption.
As the dimensions of chromium(III) phosphate structures are reduced to the nanoscale, their fundamental physical and chemical properties can change dramatically. Research into related chromium compounds, such as chromium(III) oxide (Cr₂O₃), provides a strong precedent for the types of size-dependent phenomena expected in chromium phosphates.
Bulk Cr₂O₃ is known to be an antiferromagnetic material. sbpmat.org.br However, when synthesized as nanoparticles, it exhibits weak ferromagnetism, a property that becomes more pronounced as the particle size decreases. sbpmat.org.br Studies on Cr₂O₃ nanoparticles have shown a clear correlation between particle size and key magnetic parameters. For example, the Néel temperature (the temperature above which an antiferromagnetic material becomes paramagnetic) and the spin-flop field (the critical magnetic field strength at which the antiferromagnetic ordering changes) both increase as the nanoparticle size increases, approaching the values of the bulk material. researchgate.net This size dependence is attributed to a core-shell structure in the nanoparticles, where an antiferromagnetically ordered core is surrounded by a disordered surface shell with frustrated magnetism. researchgate.net
This relationship between size and magnetic properties suggests that nanocrystalline chromium(III) phosphate could be engineered for specific magnetic applications. Furthermore, the catalytic activity of materials is profoundly influenced by their size and structure. Mesoporous chromium phosphates synthesized via the SSRLT route have shown significantly higher conversions in the dehydration of isopropanol (B130326) to propene compared to non-mesoporous or sol-gel synthesized counterparts, a direct result of their high surface area and ordered pore structure. researchgate.netscilit.com The magneto-catalytic effect, where a material's catalytic reactivity differs between its paramagnetic and ferromagnetic states, is also known to be size-dependent, offering another frontier for exploration in chromium phosphate nanomaterials. chemrxiv.orgchemrxiv.org
| Minor Axis Size (nm) | Néel Temperature (K) | Spin-Flop Field at 5 K (kOe) |
|---|---|---|
| 30 | 288 | 10 |
| 70 (approaching bulk) | ~308 | ~60 |
Design and Characterization of Novel Hybrid and Multifunctional Materials
The integration of chromium(III) phosphate tetrahydrate into composite and hybrid materials is a promising strategy to create multifunctional systems with enhanced properties. By combining the phosphate with other materials like polymers, carbon nanotubes (CNTs), or graphene, researchers can develop advanced materials for applications ranging from high-performance coatings to environmental remediation.
Hybrid materials based on carbon nanotubes and inorganic nanoparticles are attracting significant attention due to synergistic effects that arise from their unique structures and morphologies. frontiersin.org Combining CNTs with polymers can vastly improve the mechanical, electrical, and thermal properties of the resulting composite. mdpi.comresearchgate.net The creation of chromium(III) phosphate-CNT or chromium(III) phosphate-polymer composites could yield materials with superior strength, conductivity, and chemical resistance. The fabrication of such hybrids can be achieved through various methods, including solution mixing, melt mixing, and in-situ polymerization. mdpi.comresearchgate.net
Graphene is another ideal filler for creating high-performance nanocomposites. researchgate.net Its impermeability and chemical inertness make it an excellent candidate for enhancing protective coatings. researchgate.net Research on chromium-graphene composite coatings has shown that the addition of graphene can significantly improve surface morphology, reduce cracks, and substantially enhance corrosion resistance compared to pure chromium coatings. rsc.org Graphene-modified phosphate-based ceramic composite coatings are being developed for corrosion protection in demanding environments, such as high-temperature marine settings. researchgate.net Furthermore, composites based on graphene oxide (GO) have been explored for environmental applications, including the removal of chromium and other contaminants from water, where the GO matrix provides a high surface area and abundant functional groups for adsorption. nih.govmdpi.comnih.gov
In Situ and Operando Spectroscopic Studies of Reactivity and Phase Transformations
To truly understand and optimize the performance of this compound in applications like catalysis and energy storage, it is crucial to study the material under actual working conditions. In situ (in place) and operando (working) spectroscopic techniques are powerful tools that allow researchers to observe the structural and chemical changes of a material in real-time during a reaction. youtube.comornl.govmpg.de
Techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are particularly valuable. youtube.com Operando XAS can provide element-specific information about the oxidation state and local coordination environment of the chromium atoms as a reaction proceeds. nih.govnih.gov Operando XRD can track changes in the crystalline structure, revealing phase transformations, lattice strain, or the formation of intermediate species during a catalytic cycle or a charge-discharge process in a battery. researchgate.netmalvernpanalytical.com The combination of these techniques at synchrotron facilities provides unprecedented insight into catalyst dynamics. mpg.deresearchgate.net
For example, operando Fourier-Transform Infrared (FT-IR) spectroscopy can identify surface-adsorbed species and reaction intermediates, helping to elucidate reaction mechanisms. nih.gov Applying these multi-technique operando approaches to this compound could answer key questions. For instance, during a catalytic oxidation reaction, one could monitor the stability of the Cr³⁺ oxidation state, observe the dehydration process of the tetrahydrate structure, and identify the active sites responsible for catalytic activity. nih.gov Such studies are essential for bridging the gap between a material's static structure and its dynamic functional behavior. youtube.com
Sustainable Synthesis Routes and Recycling Strategies for Chromium Phosphate Materials
The principles of green chemistry are increasingly guiding the development of new materials, focusing on environmentally benign synthesis methods and the lifecycle of the product, including its recyclability.
Future research into this compound will likely focus on sustainable synthesis routes that minimize waste and energy consumption. "Green synthesis" approaches, which utilize plant extracts or microorganisms as reducing or capping agents, have been successfully used to create chromium oxide nanoparticles. nih.gov Similar bio-inspired routes could be developed for chromium phosphate. Another avenue is the use of biowaste as a primary raw material. For example, waste eggshells, a source of calcium carbonate, have been successfully recycled to produce various valuable calcium phosphate products for industrial use. researchgate.netmdpi.com This model of waste valorization could be adapted, where chromium-containing industrial waste streams are reacted with phosphate sources derived from other waste to create chromium phosphate materials, turning a disposal problem into a resource.
The recycling of chromium phosphate materials, especially after their use as catalysts or in coatings, is another critical frontier. researchgate.net Many chromium-based catalysts have demonstrated excellent recyclability, maintaining their activity over several cycles. rsc.org Developing heterogeneous catalysts based on chromium phosphate is advantageous for easy separation and reuse. rsc.org For materials used in environmental remediation, such as for the immobilization of other heavy metals, research is needed to ensure the long-term stability of the solidified material and to develop methods for recovering the chromium and phosphate should the matrix degrade over time. mst.edu
Interdisciplinary Research Synergies with Materials Science and Environmental Engineering
The future development of this compound is intrinsically linked to the collaboration between materials scientists and environmental engineers. The synergy between these fields allows for the rational design of materials tailored for specific environmental challenges.
From a materials science perspective, the focus is on synthesizing novel forms of chromium phosphate with controlled porosity, particle size, and surface chemistry, as well as integrating it into functional hybrid materials. researchgate.netfrontiersin.org Environmental engineering provides the context and defines the performance requirements for these materials. A key application area is the treatment of wastewater and contaminated soil. nih.gov Phosphates are known to effectively precipitate and immobilize heavy metals, including trivalent chromium itself. researchgate.net Iron-based phosphate cements have been developed for the stabilization and solidification of Cr³⁺, forming insoluble chromium phosphate (CrPO₄) and co-precipitates. mst.edu
Nanostructured materials, such as nanolayered tin phosphate, have demonstrated excellent performance in adsorbing Cr(III) from aqueous solutions. rsc.orgnih.gov This points to a significant opportunity for designing nanostructured chromium(III) phosphate or its composites as selective adsorbents for other priority pollutants. For instance, composites of graphene oxide and other materials are being intensely studied for the removal of contaminants like arsenic, fluoride (B91410), and chromium. nih.govmdpi.com The design of a chromium phosphate-graphene composite could offer a robust and efficient material for water purification. This interplay—where environmental needs drive material design and material advancements enable new environmental solutions—is a powerful engine for innovation.
Q & A
Q. What are the recommended methods for synthesizing Chromium(III) phosphate tetrahydrate in laboratory settings?
this compound (CrPO₄·4H₂O) can be synthesized via hydrothermal or coprecipitation routes. For hydrothermal synthesis, precursors like chromium(III) nitrate nonahydrate and phosphate salts (e.g., ammonium phosphate) are mixed under controlled temperature (e.g., 25–300°C) and pressure (e.g., 1–240 bar) to ensure monodispersed nanoparticles . Coprecipitation involves reacting chromium salts (e.g., Cr(NO₃)₃·9H₂O) with sodium/potassium phosphate in aqueous solutions, adjusting pH to ~8.3 for optimal crystallization .
Q. How can the purity and composition of this compound be verified experimentally?
- X-ray diffraction (XRD): Confirm crystallinity and phase purity by matching peaks with reference data (CAS 10101-59-4) .
- Thermogravimetric analysis (TGA): Measure mass loss at 100–200°C to confirm tetrahydrate structure (theoretical H₂O content: ~14.7%) .
- Inductively coupled plasma optical emission spectrometry (ICP-OES): Quantify chromium (Cr³⁺) and phosphate (PO₄³⁻) ratios to ensure stoichiometry .
Q. What are the key physicochemical properties of this compound relevant to material synthesis?
| Property | Value | Reference |
|---|---|---|
| Molecular formula | CrPO₄·4H₂O | |
| Molecular weight | 219.03 g/mol | |
| Density | 2.15 g/cm³ | |
| Solubility | Insoluble in water; soluble in acids | |
| Hydration stability | Dehydrates above 100°C |
Advanced Research Questions
Q. How does the hydration state (tetrahydrate vs. hexahydrate) affect the structural and catalytic properties of Chromium(III) phosphate?
The hexahydrate (CrPO₄·6H₂O, MW 255.06 g/mol) exhibits higher solubility in aqueous systems compared to the tetrahydrate, which impacts its reactivity in catalytic applications . The tetrahydrate’s lower water content enhances thermal stability (up to 200°C) for high-temperature processes like coatings .
Q. What are the methodological challenges in maintaining phase purity during the synthesis of this compound?
- Impurity control: Trace ions (e.g., Fe³⁺, NH₄⁺) in precursors can lead to mixed-phase products. Use high-purity reagents (>99%) and ion-exchange purification .
- pH sensitivity: Deviations from pH 8.3 during coprecipitation may yield amorphous phases or chromium hydroxide byproducts. Real-time pH monitoring is critical .
- Hydration variability: Ambient humidity during drying can alter hydration states. Synthesis should include controlled drying under nitrogen .
Q. How can contradictions in reported solubility data for this compound be resolved?
Discrepancies arise from differences in experimental conditions (e.g., acid type, temperature). For example:
- In HCl (1 M), solubility is ~5 g/L at 25°C .
- In H₃PO₄, solubility increases due to ligand exchange, forming Cr-P-O complexes . Standardize protocols using ICP-OES to quantify dissolved Cr³⁺ and PO₄³⁻ under controlled conditions .
Q. What advanced characterization techniques are suitable for probing the electronic structure of this compound in photocatalytic applications?
- UV-Vis diffuse reflectance spectroscopy: Determine bandgap energy (~3.2 eV for CrPO₄) to assess light absorption range .
- X-ray photoelectron spectroscopy (XPS): Analyze Cr 2p₃/₂ peaks (~576 eV) to confirm oxidation state and surface defects .
- Electron paramagnetic resonance (EPR): Detect Cr³⁺ coordination geometry (octahedral vs. tetrahedral) for structure-activity relationships .
Data Contradiction Analysis
- Hydration state misidentification: Early studies inconsistently reported tetrahydrate (CrPO₄·4H₂O) and hexahydrate (CrPO₄·6H₂O) forms. Cross-reference XRD and TGA data to avoid misassignment .
- Synthesis yield variability: Hydrothermal methods yield higher purity (>98%) than coprecipitation (~90%) due to reduced byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
